molecular formula C13H16N2O2 B13429484 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide

3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No.: B13429484
M. Wt: 232.28 g/mol
InChI Key: NOLBTCMEMQUPBT-UHFFFAOYSA-N
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Description

3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide: is a complex organic compound characterized by a spirocyclic structure, which includes a benzofuran moiety fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine precursor under specific conditions, such as the presence of a base and a suitable solvent. The reaction may require elevated temperatures and prolonged reaction times to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced analogs.

Scientific Research Applications

Chemistry: In chemistry, 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its spirocyclic structure may allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In medicine, 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders and other diseases.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties could make it suitable for applications in the development of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3H-spiro[2-benzofuran-1,4’-piperidine]
  • 1’-benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]
  • 3H-spiro[isobenzofuran-1,3’-piperidine]

Uniqueness: 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is unique due to its specific spirocyclic structure and the presence of a carboxamide group. This combination of features distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

spiro[1H-2-benzofuran-3,3'-piperidine]-1'-carboxamide

InChI

InChI=1S/C13H16N2O2/c14-12(16)15-7-3-6-13(9-15)11-5-2-1-4-10(11)8-17-13/h1-2,4-5H,3,6-9H2,(H2,14,16)

InChI Key

NOLBTCMEMQUPBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(C1)C(=O)N)C3=CC=CC=C3CO2

Origin of Product

United States

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